tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(5-8-16)6-9-18-10-11(14)15/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIGCDOLJKCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate with suitable amine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its spirocyclic structure is of particular interest for developing novel drugs targeting specific biological pathways.
2. Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors for certain enzymes, such as Src Homology Phosphatase 2 (SHP2), which is implicated in various cancers and other diseases. The inhibition of SHP2 can lead to therapeutic strategies for treating malignancies by disrupting cancer cell signaling pathways .
3. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents, especially against resistant strains of bacteria.
Materials Science Applications
1. Polymer Synthesis
tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be utilized as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing the mechanical and thermal properties of the resultant materials.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require durable and resilient properties under environmental stressors.
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules
The unique structure of this compound provides a scaffold for synthesizing complex organic molecules through various reactions, including cycloadditions and functional group modifications.
2. Chiral Catalysis
This compound may serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals.
Case Study 1: SHP2 Inhibition
A study published in a peer-reviewed journal demonstrated that certain derivatives of tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane effectively inhibited SHP2 activity in vitro, leading to reduced proliferation of cancer cells in culture . This finding supports further exploration into its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites of target proteins, modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- 1-oxa-9-azaspiro[5.5]undecane derivatives
Uniqueness
Tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Biological Activity
tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with CAS number 2408645-69-0, is a compound of significant interest due to its potential biological activities, particularly as a ligand for various receptors. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 270.37 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological profiles.
1. GABA Receptor Interaction
Research has indicated that compounds similar to tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane exhibit activity as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR). These receptors are critical in mediating inhibitory neurotransmission in the central nervous system. A study demonstrated that certain derivatives can modulate GABAAR activity, influencing immune responses and potentially offering therapeutic avenues for conditions such as asthma and inflammation .
2. Immunomodulatory Effects
The modulation of GABAARs by this compound may also affect T cell responses, suggesting a role in immunomodulation. It was found that the inhibition of GABAARs could enhance T cell proliferation, which is crucial in combating infections . This highlights the dual role of such compounds in both neurological and immunological contexts.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of spirocyclic compounds. The presence of specific functional groups and structural conformations can significantly influence binding affinity and receptor selectivity. Computational docking studies have revealed insights into how structural variations affect interactions with GABAARs, aiding in the design of more potent analogs .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Bavo et al. (2021) | Identified GABAAR antagonistic properties | Potential use in treating neurological disorders |
| Falk-Petersen et al. (2021) | Demonstrated immunomodulatory effects on T cells | Implications for autoimmune disease therapies |
| Wilhelmsen et al. (2021) | Explored structure-affinity relationships | Guidance for future compound optimization |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane:
- Asthma Model : In a murine model of asthma, antagonism of GABAARs led to increased lung inflammation mediated by T cells, suggesting that modulation of these receptors could be a strategy for managing asthma exacerbations .
- Ischemic Stroke : Another study indicated that positive modulation of specific GABAAR subtypes could provide neuroprotective effects during ischemic events, opening avenues for stroke intervention strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
